3-Iodo-5-methyl-1H-indazole
Overview
Description
3-Iodo-5-methyl-1H-indazole is a derivative of indazole, which is a heterocyclic compound consisting of a pyrazole ring fused to a benzene ring. The indazole scaffold is a prominent structure in medicinal chemistry due to its presence in compounds with various biological activities. The specific substitution pattern of the 3-iodo and 5-methyl groups on the indazole core can influence the molecule's physical, chemical, and biological properties, making it a valuable target for synthetic and medicinal chemistry research .
Synthesis Analysis
The synthesis of 3-iodo-5-methyl-1H-indazole derivatives can be achieved through palladium-catalyzed cross-coupling reactions. For instance, ethyl (3-iodo-1H-indazol-1-yl)acetate can be reacted with various heteroarylboronic acids or heteroarylmetallated derivatives to yield novel 3-heteroaryl N-1-functionalized indazoles . This method demonstrates the versatility of the indazole core in forming diverse compounds through selective functionalization at the N-1 position.
Molecular Structure Analysis
The molecular structure of indazole derivatives can be significantly affected by the substitution of hydrogen atoms with other functional groups, such as fluorine or iodine. For example, the replacement of a hydrogen atom by a fluorine atom in NH-indazoles has been shown to influence the supramolecular structure, as observed in X-ray crystallography studies . Although the specific structure of 3-iodo-5-methyl-1H-indazole is not detailed in the provided papers, similar principles would apply, and the introduction of an iodine atom is likely to have a notable impact on the molecule's conformation and intermolecular interactions.
Chemical Reactions Analysis
Indazole derivatives can undergo various chemical reactions, including nucleophilic substitution, which can be used to synthesize 1H-indazolones. For example, nucleophiles such as iodide can react with indazole derivatives to yield a diverse set of substituted products . The reactivity of the iodine substituent in 3-iodo-5-methyl-1H-indazole would be particularly relevant for further functionalization through nucleophilic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of indazole derivatives can be explored through experimental techniques such as NMR spectroscopy and mass spectrometry, as well as computational methods like ab initio quantum theory and density functional methods. These studies can provide insights into the geometry, electrostatic properties, and spectroscopic characteristics of the compounds. For instance, the electrostatic properties and NMR chemical shifts of a tetrafluoro-substituted indazole were investigated to understand the influence of fluorine atoms on the molecule's properties . Similar analyses could be applied to 3-iodo-5-methyl-1H-indazole to determine its unique properties.
Scientific Research Applications
Structural Analysis and Supramolecular Interactions
The structural properties of NH-indazoles, including 3-methyl-1H-indazole (a close analog of 3-Iodo-5-methyl-1H-indazole), have been studied using X-ray crystallography and multinuclear magnetic resonance spectroscopy. These studies provide insights into the supramolecular interactions and tautomeric forms of these compounds, useful in understanding their chemical behavior and potential applications in various fields, including pharmaceuticals and material science (Teichert et al., 2007).
Synthesis of Novel Indazole Derivatives
Efficient synthetic methods have been developed for novel 3-heteroaryl N-1-functionalized indazoles, a category that includes 3-Iodo-5-methyl-1H-indazole. These methods, involving palladium cross-coupling reactions, are significant for the synthesis of compounds with potential applications in drug discovery and material science (Fraile et al., 2011).
Anticancer Potential
Research has focused on the development of ruthenium(III) coordination compounds for cancer therapy, with 3-Iodo-5-methyl-1H-indazole potentially playing a role as a ligand in such compounds. The synthesis and biological activity of these compounds in various cancer cell lines provide insights into their potential as anticancer agents (Kuhn et al., 2015).
Antimicrobial and Antifungal Properties
Indazole derivatives, including those similar to 3-Iodo-5-methyl-1H-indazole, have demonstrated significant antimicrobial and antifungal properties. These findings are crucial for the development of new antibiotics and antifungal agents, particularly in the context of increasing antibiotic resistance (Panda et al., 2022).
Safety And Hazards
properties
IUPAC Name |
3-iodo-5-methyl-2H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN2/c1-5-2-3-7-6(4-5)8(9)11-10-7/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZIWHSYVQDJETA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(NN=C2C=C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50609784 | |
Record name | 3-Iodo-5-methyl-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50609784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Iodo-5-methyl-1H-indazole | |
CAS RN |
885518-92-3 | |
Record name | 3-Iodo-5-methyl-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50609784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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